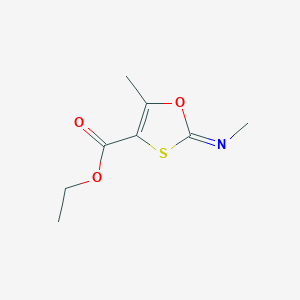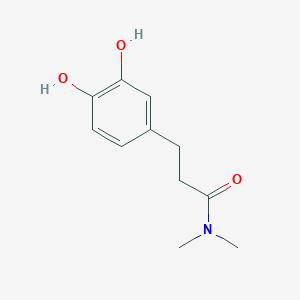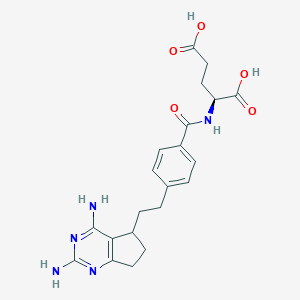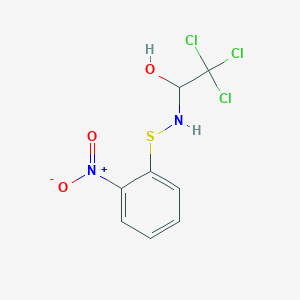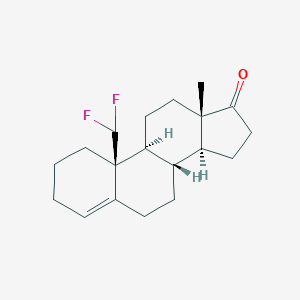
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Overview
Description
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile (hereafter referred to as 2-HOI-AcN) is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiological research. This molecule is a member of the indole family, which is a group of compounds that are known for their ability to interact with biological systems.
Scientific Research Applications
Synthesis and Chemical Transformations
One-Pot Synthesis Techniques : A one-pot approach for synthesizing 2-(3-oxoindolin-2-yl)acetonitriles has been developed, showcasing a base-assisted aldol reaction followed by hydrocyanation, leading to an unusual reductive cyclization reaction (Aksenov et al., 2022).
Base-Assisted Transformations : Studies have explored base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, revealing unexpected reactions and products, such as 3-hydroxyindolin-2-ones and hexahydropyrrolo[3,2-b]indoles (Aksenov et al., 2022).
Nucleophilic Intramolecular Cyclization : A method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles via nucleophilic intramolecular cyclization involving oxidation has been described, improving yields and expanding reaction scope (Aksenov et al., 2022).
Stereochernistry Analysis : The stereochemistry of functionally-substituted 2-oxoindolin-3-ylidene derivatives, including substituted acetonitriles, has been established using pmr and ir spectroscopy (Long, Richards, & Ross, 1978).
Palladium-Catalyzed Cascade Reactions : A palladium-catalyzed three-component cascade reaction has been utilized to synthesize 2-arylquinoline-4-carboxylates from 2-(2-oxoindolin-3-yl)acetonitrile, showcasing high functional group tolerance and polarity-sensitive fluorescence properties (Zhao et al., 2021).
Lewis Acid-Catalyzed Reactions : Indium chloride as a Lewis acid catalyst has been used in a three-component reaction, yielding functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides (Jiang & Yan, 2016).
Biological and Pharmacological Studies
- Anticancer Applications : The reduction of 2-(3-oxoindolin-2-yl)acetonitriles has been utilized in preparing 2-(1H-Indol-3-yl)acetamides with antiproliferative properties, highlighting potential applications in cancer research (Aksenov et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
The compound interacts with its target, procaspase-3, to induce apoptosis, a form of programmed cell death . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . These pathways involve a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with procaspase-3 can lead to the activation of these pathways, resulting in programmed cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and can potentially slow the progression of the disease . In particular, the compound has shown notable cytotoxicity towards colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 cell lines .
properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUDHCNWCIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



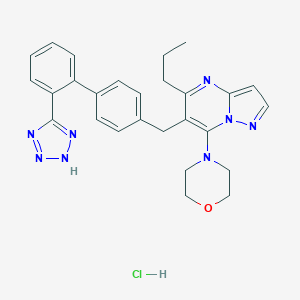



![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
